1-(2,4-dimethoxyphenyl)-2-phenylethanone

Description

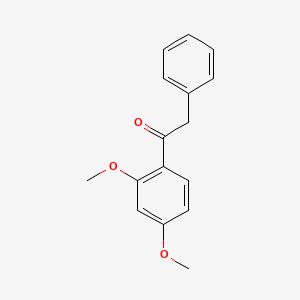

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-13-8-9-14(16(11-13)19-2)15(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQWTUPLZQFOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2,4 Dimethoxyphenyl 2 Phenylethanone

Strategic Approaches to Carbon-Carbon Bond Formation for the Ethanone (B97240) Core

The central challenge in synthesizing 1-(2,4-dimethoxyphenyl)-2-phenylethanone lies in the efficient formation of the carbon-carbon bond that connects the 2,4-dimethoxyphenyl moiety to the phenylethanone backbone. Chemists have developed several strategic approaches to forge this crucial bond.

Friedel-Crafts Acylation and Related Catalytic Systems

The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones. nih.govrsc.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a catalyst, typically a strong Lewis acid. nih.govrsc.orgsapub.org In the context of this compound, the reaction proceeds by treating 1,3-dimethoxybenzene (B93181) with phenylacetyl chloride.

The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which activates the ring towards electrophilic substitution and directs the incoming acyl group to the positions ortho and para to them. wisc.edu The primary site of acylation on 1,3-dimethoxybenzene is the 4-position, which is para to one methoxy group and ortho to the other, leading to the desired product.

Traditionally, aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for this transformation. chemguide.co.uklibretexts.org However, its use often requires more than stoichiometric amounts because it complexes with both the acylating agent and the resulting ketone product. sapub.orgresearchgate.net A significant drawback, particularly for substrates with ether functionalities like 1,3-dimethoxybenzene, is the potential for aryl-alkyl ether cleavage by AlCl₃. researchgate.net

To circumvent these issues, alternative catalytic systems have been explored. Polyphosphoric acid (PPA) has been identified as a milder reagent that can effect Friedel-Crafts acylations, often without causing the undesirable cleavage of ether bonds. researchgate.net Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄) have also been employed as effective catalysts in Friedel-Crafts reactions. nih.govrsc.org More recently, the development of eco-friendly solid acid catalysts, such as zinc oxide (ZnO) and various metal oxides, offers advantages like reusability and solvent-free reaction conditions. researchgate.net

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric or excess amounts, often in chlorinated solvents (e.g., CH₂Cl₂) | High reactivity, widely used | Often requires stoichiometric amounts, can cause ether cleavage, generates hazardous waste | sapub.orgchemguide.co.ukresearchgate.net |

| Polyphosphoric Acid (PPA) | Used as both catalyst and solvent, moderate temperatures | Milder conditions, less ether cleavage | Viscous, difficult to handle, workup can be challenging | researchgate.net |

| Ferric Chloride (FeCl₃) | Catalytic amounts, various solvents | Less harsh than AlCl₃, effective | Can still require specific conditions to avoid side reactions | wisc.edu |

| Solid Acid Catalysts (e.g., ZnO, zeolites) | Often solvent-free, catalytic amounts | Heterogeneous (easy to separate), reusable, environmentally friendlier | May have lower activity than homogeneous catalysts, can require higher temperatures | researchgate.net |

Alternative Coupling and Condensation Reactions for Aryl Ketone Construction

Beyond the classical Friedel-Crafts approach, modern organic synthesis offers a variety of coupling and condensation reactions for the construction of aryl ketones. These methods can provide higher selectivity and functional group tolerance.

One powerful alternative is the tandem reaction sequence involving the addition of an organometallic reagent to an aldehyde, followed by oxidation. nih.gov For instance, an arylboronic acid could react with an appropriate aldehyde in the presence of a transition metal catalyst, like platinum, to form a secondary alcohol, which is then oxidized in the same pot to the desired ketone. nih.gov

Cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are renowned for their ability to form carbon-carbon bonds. researchgate.netnih.gov While primarily used for biaryl synthesis, these methods can be adapted for ketone synthesis. For example, the palladium-catalyzed coupling of an organotin reagent (Stille coupling) or an organoboron reagent (Suzuki coupling) with an appropriate acyl chloride derivative can yield the target ketone under mild conditions with high functional group compatibility. nih.gov

Condensation reactions, such as the Knoevenagel condensation, are also fundamental in C-C bond formation, although their direct application to form the ethanone core of the target molecule is less straightforward. acs.orgacs.org More relevant are reactions that construct ketones from carboxylic acids or their derivatives, which can be achieved through various organometallic reagents.

Table 2: Overview of Alternative Synthetic Reactions for Aryl Ketone Construction

| Reaction Type | Key Reagents | General Description | Reference |

|---|---|---|---|

| Tandem Addition-Oxidation | Arylboronic acids, aldehydes, transition metal catalyst (e.g., Platinum), oxidant | A one-pot process where an aryl group is added to an aldehyde, followed by oxidation of the resulting alcohol to a ketone. | nih.gov |

| Suzuki Coupling | Arylboronic acid, acyl halide, Palladium catalyst, base | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide (or acyl halide). | researchgate.net |

| Stille Coupling | Organostannane, acyl halide, Palladium catalyst | Palladium-catalyzed cross-coupling between an organotin compound and an organohalide (or acyl halide). | nih.gov |

| Negishi Coupling | Organozinc reagent, acyl halide, Nickel or Palladium catalyst | Cross-coupling reaction between an organozinc compound and an organohalide. | researchgate.net |

Functional Group Interconversions and Selective Modifications in Synthetic Pathways

Functional group interconversion (FGI) is a critical set of strategies in multi-step organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comic.ac.uk In the synthesis of this compound, FGI can be employed to introduce the required functionalities at the correct stage or to modify the final product.

For example, a synthetic route might begin with starting materials containing functional groups that facilitate a key bond-forming step but are not present in the final target. A nitro group, for instance, could be used to direct substitution on an aromatic ring and later be reduced to an amine, which could then be removed or converted to another group. The synthesis of a related compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, involves a nitration step on 3,4-dimethoxyacetophenone, demonstrating the use of a nitro group as part of the synthetic strategy. chemicalbook.com

The ketone functionality itself can be derived from other groups. The oxidation of a corresponding secondary alcohol, 1-(2,4-dimethoxyphenyl)-2-phenylethanol, would yield the target ketone. Conversely, the ketone can be reduced to this alcohol. chemguide.co.uk Such transformations are vital for accessing related compounds or if the synthetic route proceeds more efficiently through the alcohol intermediate.

Another key aspect of FGI is the use of protecting groups. ic.ac.uk If a more reactive functional group is present elsewhere in the molecule, it may need to be temporarily "masked" or protected while another part of the molecule is being modified. For instance, if a hydroxyl group were present on one of the phenyl rings, it would likely be protected as an ether or silyl (B83357) ether during a Friedel-Crafts or Grignard reaction to prevent unwanted side reactions.

Optimization of Reaction Conditions and Yields for Scalable Preparations

Transitioning a synthetic procedure from a laboratory-scale experiment to a large-scale industrial preparation requires rigorous optimization of reaction conditions to maximize yield, minimize cost, and ensure safety and efficiency. researchgate.netresearchgate.net For the synthesis of this compound, several parameters are key targets for optimization.

Catalyst Selection and Loading : Moving from stoichiometric Lewis acids like AlCl₃ to truly catalytic systems is a primary goal. sapub.orgresearchgate.net Using highly efficient, recyclable heterogeneous catalysts can significantly improve the process economy. researchgate.net Optimizing the catalyst loading to the lowest effective amount reduces costs and waste.

Solvent Choice : The selection of a solvent is critical. While chlorinated solvents might be effective, their environmental impact and toxicity are significant drawbacks. Optimization often involves finding greener solvent alternatives, such as ethyl acetate (B1210297) or even performing the reaction under solvent-free conditions. researchgate.netunibo.it

Temperature and Reaction Time : These two parameters are intrinsically linked. The ideal condition is the lowest possible temperature that provides a reasonable reaction rate to minimize energy consumption and the formation of byproducts. chemguide.co.uk

Energy Input : The use of microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times and, in some cases, improve yields. nih.govresearchgate.net It provides efficient and uniform heating, often leading to cleaner reactions compared to conventional heating methods.

Table 3: Parameters for Optimization in the Synthesis of Aryl Ketones

| Parameter | Objective | Example Strategy | Reference |

|---|---|---|---|

| Catalyst | Reduce loading, improve reusability | Replace stoichiometric AlCl₃ with a recyclable solid acid catalyst or a highly active homogeneous catalyst at low loading. | researchgate.netresearchgate.net |

| Solvent | Minimize use, switch to safer alternatives | Perform reaction in a green solvent like ethyl acetate or under solvent-free conditions. | researchgate.netunibo.it |

| Temperature | Lower energy consumption, reduce side reactions | Identify the minimum temperature for efficient conversion. | chemguide.co.uk |

| Reaction Time | Increase throughput | Employ microwave heating or a more active catalyst system to shorten the required time. | nih.govresearchgate.net |

| Reagent Stoichiometry | Maximize atom economy, reduce cost | Adjust the ratio of reactants to minimize excess of any single component. | researchgate.net |

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. sigmaaldrich.combookpi.org Applying these principles to the synthesis of this compound involves a critical evaluation of every aspect of the synthetic route. researchgate.net

Prevention : It is better to prevent waste than to treat it. sigmaaldrich.com This principle favors high-yield reactions that minimize byproduct formation.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Catalytic reactions are inherently superior to stoichiometric ones in this regard. For example, a catalytic Friedel-Crafts reaction has a higher atom economy than a classic one requiring a full equivalent of AlCl₃.

Less Hazardous Chemical Syntheses : Synthetic methods should use and generate substances with little or no toxicity. sigmaaldrich.com This involves avoiding toxic reagents and solvents like benzene or chlorinated hydrocarbons.

Designing Safer Chemicals : The final product should be designed to minimize toxicity while maintaining function.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.comgreenchemistry-toolkit.org This encourages solvent-free conditions or the use of water or green solvents.

Design for Energy Efficiency : Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure whenever possible. sigmaaldrich.com Using microwave technology can be more energy-efficient than prolonged heating. nih.gov

Use of Renewable Feedstocks : A raw material should be renewable rather than depleting whenever practicable. sigmaaldrich.com Investigating routes that start from bio-based materials like lignin-derived phenols is a long-term goal. greenchemistry-toolkit.org

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as such steps require additional reagents and generate waste. sigmaaldrich.com

Catalysis : Catalytic reagents (highly selective) are superior to stoichiometric reagents. researchgate.netsigmaaldrich.com This is a core principle favoring modern synthetic methods over classical ones.

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. sigmaaldrich.com

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. sigmaaldrich.com

The development of biocatalytic or bio-hybrid systems, which use enzymes or DNA-based catalysts to perform reactions like the Friedel-Crafts acylation, represents a frontier in green chemistry, offering the potential for reactions to occur under exceptionally mild and environmentally friendly conditions. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1 2,4 Dimethoxyphenyl 2 Phenylethanone

Electrophilic and Nucleophilic Reaction Pathways of the Aromatic and Carbonyl Moieties

The distinct electronic properties of the aromatic rings and the carbonyl group dictate their reactivity towards electrophiles and nucleophiles, respectively.

The 2,4-dimethoxyphenyl moiety is a highly activated aromatic system. The two methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups, increasing the electron density of the benzene (B151609) ring through resonance (p-π conjugation). libretexts.org This enhanced nucleophilicity makes the ring highly susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org

The directing effects of the substituents determine the regioselectivity of these reactions. oxfordsciencetrove.com The methoxy group at position 2 is ortho-, para-directing, and the methoxy group at position 4 is also ortho-, para-directing. Their combined influence strongly activates the ring and directs incoming electrophiles primarily to the positions ortho and para to them. Given the existing substitution pattern, the C5 position is the most sterically accessible and electronically enriched site for electrophilic attack. The C3 position is less favored due to steric hindrance from the adjacent methoxy group, and the C6 position is sterically hindered by the phenylethanone side chain.

Common electrophilic aromatic substitution reactions that this activated ring can undergo include:

Nitration: Introduction of a nitro group (-NO₂) using reagents like nitric acid in sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst. wikipedia.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. libretexts.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R), though this reaction can be prone to polyalkylation and rearrangements. libretexts.org

| Reaction | Typical Reagents | Major Product (Predicted) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-2,4-dimethoxyphenyl)-2-phenylethanone |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2,4-dimethoxyphenyl)-2-phenylethanone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-2,4-dimethoxyphenyl)-2-phenylethanone |

In some cases, alkoxy groups can act as leaving groups in aromatic nucleophilic substitution (SNAr) reactions, particularly if the ring is further activated with strong electron-withdrawing groups. nih.gov

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. numberanalytics.com This makes the carbonyl carbon a prime target for nucleophilic attack, leading to nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org The reactivity of this ketone is somewhat lower than that of aliphatic ketones due to the resonance stabilization provided by the adjacent aromatic ring. youtube.comncert.nic.in

Key transformations involving the carbonyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. msu.edu

Addition of Organometallics: Grignard reagents (RMgX) or organolithium reagents (RLi) add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), often catalyzed by a base, results in the formation of a cyanohydrin. ncert.nic.inaskfilo.com

Ketal Formation: In the presence of an acid catalyst, the ketone reacts with diols like ethylene (B1197577) glycol to form a cyclic ketal, which is a common strategy for protecting the carbonyl group during other synthetic steps. ncert.nic.invaia.com

The protons on the alpha-carbon (the CH₂ group) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can undergo various alpha-substitution reactions.

Alpha-Arylation: Palladium-catalyzed cross-coupling reactions between the enolate and aryl halides can introduce an additional aryl group at the alpha-position. This is a known method for synthesizing triarylethanones. rsc.org

Alpha-Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce alkyl substituents.

| Reaction Type | Reagents | Functional Group Transformation | Product Type |

|---|---|---|---|

| Nucleophilic Addition (Reduction) | NaBH₄ or LiAlH₄ | C=O → CH(OH) | Secondary Alcohol |

| Nucleophilic Addition | RMgX, then H₃O⁺ | C=O → C(OH)R | Tertiary Alcohol |

| Nucleophilic Addition | HCN, KCN | C=O → C(OH)CN | Cyanohydrin |

| Alpha-Substitution (Arylation) | 1. Base (e.g., NaH) 2. Ar-X, Pd catalyst | C(α)-H → C(α)-Ar | α-Aryl Ketone |

Pericyclic and Multicomponent Reactions Utilizing the Compound as a Key Synthon

While specific examples utilizing 1-(2,4-dimethoxyphenyl)-2-phenylethanone in pericyclic or multicomponent reactions (MCRs) are not extensively documented, its structure makes it a viable candidate for such transformations.

Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.govfu-berlin.de Ketones are common components in many well-known MCRs. For instance:

Ugi Reaction: This four-component reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. nih.gov this compound could serve as the ketone component to generate complex α-acylamino amides.

Passerini Reaction: A three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. beilstein-journals.org

Hantzsch Dihydropyridine (B1217469) Synthesis: While typically involving a β-ketoester, variations can use ketones, an aldehyde, and an ammonia (B1221849) source to synthesize dihydropyridine derivatives. beilstein-journals.org

Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. msu.eduox.ac.uk The parent molecule is not directly suited for common pericyclic reactions like the Diels-Alder cycloaddition. However, it can be modified to act as a synthon. For example, alkyne-substituted deoxybenzoins have been synthesized and used in azide-alkyne cycloaddition "click" reactions, which are a type of 1,3-dipolar cycloaddition, to create polymers. acs.org Similarly, introducing unsaturation into the phenylethanone backbone could enable participation in Diels-Alder or other cycloaddition reactions. yale.edudspmuranchi.ac.in

Chemo-, Regio-, and Stereoselective Aspects of Chemical Transformations

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, reduction with a mild reagent like NaBH₄ will selectively reduce the carbonyl group without affecting the aromatic rings. Conversely, electrophilic substitution conditions (e.g., Br₂/FeBr₃) will target the activated dimethoxyphenyl ring while leaving the carbonyl group and the unsubstituted phenyl ring intact. The alpha-carbon can be selectively functionalized by choosing a strong base that deprotonates it to form the enolate, which is a different type of reactivity altogether.

Regioselectivity: This is particularly relevant for electrophilic substitution on the dimethoxyphenyl ring. As discussed in section 3.1.1, the strong ortho-, para-directing nature of the two methoxy groups overwhelmingly favors substitution at the C5 position. oxfordsciencetrove.commasterorganicchemistry.com Regioselectivity can also be a factor in reactions like the Diels-Alder if a modified version of the compound is used. nih.govmasterorganicchemistry.com

Stereoselectivity: The carbonyl carbon of this compound is prochiral. Nucleophilic addition to this carbon creates a new stereocenter. In the absence of a chiral influence (reagent, catalyst, or solvent), the reaction will produce a racemic mixture of two enantiomers. However, the use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other, achieving stereoselectivity. Similarly, in pericyclic reactions, the stereochemistry of the reactants often dictates the stereochemistry of the product in a predictable manner, governed by principles like the endo rule in Diels-Alder reactions. dspmuranchi.ac.in

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Rate-Determining Steps and Transition State Structures

The Friedel-Crafts acylation proceeds through a multi-step mechanism. The initial step is the formation of a highly reactive electrophile, the acylium ion. sigmaaldrich.commasterorganicchemistry.com This is followed by the attack of the electron-rich aromatic ring of 1,3-dimethoxybenzene (B93181) on the acylium ion.

The rate-determining step in electrophilic aromatic substitution reactions like this is generally the formation of the arenium ion, also known as a sigma complex. wisc.edu This step involves the disruption of the aromaticity of the benzene (B151609) ring, which requires a significant activation energy. The arenium ion intermediate is a carbocation and is resonance-stabilized. wisc.edusigmaaldrich.com The subsequent deprotonation of the arenium ion to restore aromaticity is a fast step. wisc.edu

The transition state for the rate-determining step resembles the high-energy arenium ion intermediate. Computational studies on related electrophilic aromatic substitutions help in visualizing these transition states, showing an sp3-hybridized carbon atom in the aromatic ring where the new carbon-carbon bond is forming. wisc.edu

| 4. Deprotonation | A base (like AlCl₄⁻) removes a proton from the sp3-hybridized carbon of the arenium ion. studymind.co.uk | Restoration of aromaticity and formation of the final product. |

Influence of Catalysts and Solvent Systems on Reaction Mechanisms

Catalysts are essential for the Friedel-Crafts acylation to proceed. The choice of catalyst and solvent can significantly impact the reaction's efficiency and outcome.

Catalysts: The most common catalysts are strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). masterorganicchemistry.com Their primary function is to abstract a halide from the acyl chloride, generating the highly electrophilic acylium ion. sigmaaldrich.comstudymind.co.uk The strength of the Lewis acid can affect the reaction rate. In recent years, research has explored more environmentally friendly and reusable catalysts, such as solid acid catalysts and ionic liquids, to facilitate Friedel-Crafts acylations. sigmaaldrich.comresearchgate.net For instance, erbium trifluoromethanesulfonate (B1224126) has been reported as an effective catalyst for the acylation of arenes with electron-donating groups. sigmaaldrich.com

Solvent Systems: The solvent plays a crucial role by stabilizing the charged intermediates and transition states. Common solvents for Friedel-Crafts acylation are non-aqueous and non-reactive, such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂). wisc.edu The polarity of the solvent can influence reaction rates. Polar solvents can stabilize the charged arenium ion intermediate, potentially lowering the activation energy of the rate-determining step. mdpi.com However, the solvent must not be a strong Lewis base, as it would coordinate with the catalyst and deactivate it. Some modern approaches utilize deep eutectic solvents (DES) which can act as both the solvent and the catalyst promoter. researchgate.net

Identification and Characterization of Reactive Intermediates

The mechanism of the Friedel-Crafts acylation of 1,3-dimethoxybenzene involves two primary reactive intermediates.

Acylium Ion: This electrophile is formed when the Lewis acid catalyst interacts with phenylacetyl chloride. masterorganicchemistry.com The resulting acylium ion (C₆H₅CH₂CO⁺) is resonance-stabilized, with the positive charge shared between the carbonyl carbon and the oxygen atom. This stability prevents rearrangements, which are a common issue in Friedel-Crafts alkylations. sigmaaldrich.com

Arenium Ion (Sigma Complex): This is a carbocation intermediate formed when the aromatic ring attacks the acylium ion. wisc.edubeilstein-journals.org The positive charge in the arenium ion is delocalized across the remaining π-system of the ring, particularly on the carbons ortho and para to the point of substitution. The presence of two electron-donating methoxy (B1213986) groups on the ring provides additional stabilization for this intermediate. wisc.edu The characterization of such transient species can be performed using spectroscopic techniques under specific conditions or through computational modeling. mdpi.comresearchgate.net

Table 2: Reactive Intermediates

| Intermediate | Structure | Method of Generation | Characterization Notes |

|---|---|---|---|

| Acylium Ion | [C₆H₅CH₂C=O]⁺ ↔ C₆H₅CH₂C≡O⁺ | Reaction of phenylacetyl chloride with a Lewis acid (e.g., AlCl₃). sigmaaldrich.com | Resonance-stabilized, electrophilic species. sigmaaldrich.com |

| Arenium Ion | C₁₅H₁₅O₃⁺ | Nucleophilic attack of 1,3-dimethoxybenzene on the acylium ion. wisc.edu | Positively charged carbocation; resonance-stabilized by the ring and methoxy groups. wisc.edubeilstein-journals.org |

Kinetic and Thermodynamic Analyses of Reaction Processes

Kinetic and thermodynamic studies provide quantitative insight into the reaction mechanism.

Kinetic Analysis: The rate of the Friedel-Crafts acylation is dependent on the concentrations of the reactants and the catalyst. The reaction rate law is often found to be first order with respect to the aromatic compound, first order with respect to the acyl chloride, and first order with respect to the catalyst. However, if the formation of the acylium ion is fast and reversible, and the attack of the aromatic ring is the slow step, the kinetics can be complex. Kinetic studies on related reactions have shown that the rate-limiting step is the formation of the sigma complex, as evidenced by a large primary kinetic isotope effect when a hydrogen on the aromatic ring is replaced with deuterium. researchgate.net

Computational and Theoretical Studies of 1 2,4 Dimethoxyphenyl 2 Phenylethanone

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For a flexible molecule like 1-(2,4-dimethoxyphenyl)-2-phenylethanone, with several rotatable single bonds, a multitude of conformations are possible.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and the forces between them, MD can explore the conformational space and identify the most populated and energetically favorable conformations. These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in a solvent or interacting with a biological target.

In Silico Modeling of Chemical Interactions within Reaction and Solvation Environments

In silico modeling allows for the study of how a molecule interacts with its surroundings. Solvation models, for instance, can predict how the properties and reactivity of this compound might change in different solvents. This is crucial for understanding its behavior in solution-phase reactions.

Furthermore, computational methods can be used to model the entire course of a chemical reaction, identifying the transition state structures and calculating the activation energies. This provides invaluable mechanistic insights that can be difficult to obtain through experimental means alone. For this compound, such studies could elucidate the mechanisms of its synthesis or its potential reactions with other chemical species.

Advanced Spectroscopic Characterization Methodologies for Structural and Mechanistic Insights

Application of High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Dynamic Processes

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(2,4-dimethoxyphenyl)-2-phenylethanone, ¹H and ¹³C NMR would provide fundamental information.

¹H NMR Spectroscopy : The proton NMR spectrum would confirm the number of unique proton environments. Specific chemical shifts (δ) and coupling constants (J) would allow for the assignment of each proton. For instance, the aromatic protons on the phenyl and dimethoxyphenyl rings would appear in distinct regions, and their splitting patterns would reveal their substitution patterns. The methylene (B1212753) protons (-CH₂-) connecting the two aromatic moieties would likely appear as a singlet, integrating to two protons. The methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, integrating to three protons each.

¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) would be characteristically downfield. The aromatic carbons and the methylene carbon would have distinct chemical shifts, and the two methoxy carbons would also be readily identifiable.

2D NMR Techniques : For unambiguous assignment, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish connectivity between protons and carbons.

Dynamic Processes : Variable-temperature NMR studies could be used to investigate dynamic processes, such as restricted rotation around single bonds, if any significant energy barrier exists.

Hypothetical ¹H and ¹³C NMR Data Table

| Assignment | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

| Carbonyl (C=O) | - | Data not available |

| Methylene (-CH₂-) | Data not available | Data not available |

| Phenyl Ring (C₆H₅) | Data not available | Data not available |

| 2,4-dimethoxyphenyl Ring | Data not available | Data not available |

| Methoxy (-OCH₃) at C-2 | Data not available | Data not available |

| Methoxy (-OCH₃) at C-4 | Data not available | Data not available |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Analysis

FT-IR Spectroscopy : Fourier Transform Infrared (FT-IR) spectroscopy would identify key functional groups. A strong absorption band, typically between 1670-1690 cm⁻¹, would be expected for the aryl ketone carbonyl (C=O) stretch. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, while the methylene C-H stretches would be just below 3000 cm⁻¹. The characteristic C-O stretching of the methoxy groups would be visible in the 1250-1000 cm⁻¹ region.

FT-Raman Spectroscopy : FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, which would help confirm the presence of the phenyl and substituted phenyl groups.

Hypothetical Vibrational Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Assignment | Technique |

| Data not available | Aromatic C-H Stretch | FT-IR |

| Data not available | Aliphatic C-H Stretch | FT-IR |

| Data not available | Ketone C=O Stretch | FT-IR |

| Data not available | C=C Aromatic Ring Stretch | FT-IR, FT-Raman |

| Data not available | Aryl Ether C-O Stretch | FT-IR |

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Fragment Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) : Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the molecular formula (C₁₆H₁₆O₃).

Fragmentation Analysis : Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Key fragmentation would likely involve cleavage alpha to the carbonyl group (α-cleavage), leading to the formation of a benzoyl-type cation and a dimethoxybenzyl radical, or vice versa. The most stable fragment ions, such as the 2,4-dimethoxybenzoyl cation (m/z 165) and the benzyl cation (m/z 91), would be expected to be prominent in the spectrum. Studying these fragments provides direct evidence for the connectivity of the molecular structure.

Hypothetical Mass Spectrometry Fragmentation Data Table

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

| 256 | [M]⁺ (Molecular Ion) |

| 165 | [C₉H₉O₃]⁺ (2,4-dimethoxybenzoyl cation) |

| 151 | [C₈H₇O₃]⁺ (Loss of CH₂ from 165) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Progression Monitoring

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

Electronic Transitions : The spectrum of this compound would be expected to show absorptions in the UV region. These absorptions correspond to π → π* transitions within the aromatic rings and the n → π* transition of the carbonyl group. The presence of the electron-donating methoxy groups on one of the phenyl rings would likely cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted deoxybenzoin (B349326).

Reaction Monitoring : This technique is highly effective for monitoring reactions that involve changes in conjugation. For example, if the carbonyl group were to be reduced to an alcohol, the n → π* absorption would disappear, providing a simple method to track the reaction's progress in real-time.

Hypothetical UV-Visible Absorption Data Table

| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| Data not available | Data not available | Methanol | π → π |

| Data not available | Data not available | Methanol | n → π |

Synthetic Utility of 1 2,4 Dimethoxyphenyl 2 Phenylethanone As a Chemical Precursor

Role in the Synthesis of Complex Organic Architectures

The bifunctional nature of 1-(2,4-dimethoxyphenyl)-2-phenylethanone, with its electrophilic ketone and nucleophilic α-carbon (after deprotonation), makes it an ideal starting point for constructing complex molecular architectures. The presence of the electron-donating methoxy (B1213986) groups on one phenyl ring and the unsubstituted phenyl ring on the other allows for regioselective reactions. This compound is a C6-C2-C6 building block, a common motif in many larger molecules.

Research has shown that related ketone building blocks are fundamental in creating elaborate structures through various synthetic strategies:

Condensation Reactions: The active methylene (B1212753) group can participate in aldol-type condensation reactions with various aldehydes and ketones, leading to the formation of α,β-unsaturated ketones (chalcones). These intermediates can then undergo further cyclization reactions, such as Michael additions, to build polycyclic systems.

Friedel-Crafts Reactions: The electron-rich dimethoxyphenyl ring can undergo intramolecular or intermolecular Friedel-Crafts acylation or alkylation, leading to the formation of fused ring systems like fluorenones or indanones. nih.gov

Multi-component Reactions (MCRs): This deoxybenzoin (B349326) can be a component in MCRs, where multiple simple molecules combine in a single step to form a complex product, thereby increasing synthetic efficiency. nih.gov

Rearrangement Reactions: Under specific acidic or basic conditions, derivatives of this compound can undergo rearrangements to afford structurally complex isomers, expanding the diversity of accessible molecular frameworks.

The strategic placement of the methoxy groups can direct cyclization reactions and influence the electronic properties of the final architecture, which is crucial in materials science applications such as organic light-emitting diodes (OLEDs). beilstein-journals.org

Intermediacy in the Elaboration of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable intermediate for the synthesis of a wide array of heterocyclic systems by leveraging the reactivity of its 1,3-dicarbonyl-like nature (upon functionalization of the α-position).

Common strategies for heterocycle synthesis from this precursor include:

Condensation with Binucleophiles: Reaction with hydrazine (B178648), ureas, thioureas, or amidines can lead to the formation of five- or six-membered heterocycles. beilstein-journals.orgrsc.org For instance, condensation with hydrazine derivatives can yield pyrazoles, while reaction with guanidine (B92328) could produce aminopyrimidines.

Paal-Knorr Type Syntheses: Conversion of the deoxybenzoin into a 1,4-dicarbonyl compound allows for subsequent cyclization with amines or sulfides to form substituted pyrroles and thiophenes, respectively.

Gewald and Hantzsch Reactions: Modifications of the core structure enable its participation in well-known named reactions for heterocycle synthesis. For example, the Knoevenagel condensate of the active methylene group with a cyanoacetylating agent can be a substrate for Gewald aminothiophene synthesis. Similarly, it can be incorporated into Hantzsch-type pyridine (B92270) or dihydropyridine (B1217469) syntheses. nih.gov

1,3-Dipolar Cycloadditions: The compound can be transformed into a dipolarophile or, after modification, into a precursor for a 1,3-dipole (like a nitrone or an ylide), which can then react with various dipolarophiles to construct five-membered heterocyclic rings. mdpi.comnih.govresearchgate.net

The following table summarizes some of the heterocyclic cores that can be accessed from this building block.

| Heterocyclic Core | Synthetic Strategy | Potential Reactants |

| Pyrazoles | Condensation | Hydrazine, Phenylhydrazine |

| Isoxazoles | Condensation | Hydroxylamine |

| Pyrimidines | Condensation | Urea, Thiourea, Amidines |

| Furans | Paal-Knorr type synthesis | Requires conversion to 1,4-dicarbonyl |

| Pyrroles | Paal-Knorr type synthesis | Requires conversion to 1,4-dicarbonyl, Ammonia (B1221849)/Amines |

| Thiophenes | Gewald Reaction | Sulfur, Cyano-activated methylene compound |

| Quinolines | Friedländer Annulation | Reaction with 2-aminoaryl aldehydes/ketones |

Application in the Construction of Natural Product Cores and Bioactive Molecule Analogs

Many naturally occurring bioactive compounds, particularly flavonoids, isoflavonoids, and stilbenoids, share the C6-C2-C6 structural backbone inherent to this compound. kib.ac.cnnaturalproducts.net The 2,4-dioxygenation pattern is also a common feature in natural phenols. Consequently, this compound is an excellent starting material for the total synthesis of natural products and the generation of libraries of bioactive analogs for drug discovery. nih.govlu.se

Key applications include:

Isoflavone Synthesis: A common route to isoflavones involves the Vilsmeier-Haack reaction or formylation of the active methylene group of a deoxybenzoin, followed by cyclization. The 2,4-dimethoxy substitution pattern is analogous to that found in many natural isoflavones with potent biological activities.

Synthesis of Stilbene (B7821643) Derivatives: Reduction of the carbonyl group to a hydroxyl, followed by dehydration, provides a direct route to stilbene derivatives. The methoxy groups can be selectively demethylated to yield polyhydroxystilbenes, which are known for their antioxidant and anticancer properties.

Chalcone (B49325) and Aurone (B1235358) Analogs: The compound can be used to synthesize chalcone and aurone analogs, which are classes of natural products with diverse pharmacological activities. nih.gov

Bioactive Benzophenones: Oxidation of the methylene bridge can convert the deoxybenzoin scaffold into a benzophenone (B1666685) structure. Substituted benzophenones are precursors to novel anti-inflammatory agents. nih.gov

The synthesis of analogs allows for structure-activity relationship (SAR) studies, helping to optimize the biological activity of lead compounds. For example, novel carboxamide and thioamide derivatives of related benzophenones have been synthesized and screened for anti-inflammatory activity. nih.gov

| Natural Product/Analog Class | Key Synthetic Transformation | Relevance |

| Isoflavonoids | Formylation and Cyclization | Anticancer, Phytoestrogenic |

| Stilbenoids (e.g., Resveratrol analogs) | Reduction and Dehydration | Antioxidant, Cardioprotective |

| Chalcones | Aldol Condensation | Anti-inflammatory, Antimicrobial |

| Benzophenones | Oxidation of Methylene Group | Anti-inflammatory, Antifungal |

| Pyrano[3,2-c]quinolones | Multi-component reaction | Antiproliferative, Antitubulin |

Development of Novel Synthetic Pathways Utilizing the Compound as a Key Building Block

Modern organic synthesis focuses on developing atom-economical, efficient, and environmentally benign methodologies. This compound is an attractive substrate for the development of such novel pathways.

Emerging synthetic strategies where this compound serves as a key building block include:

Diversity-Oriented Synthesis (DOS): This compound is an ideal starting block for DOS, where a single substrate is converted into a library of structurally diverse molecules through a series of branching reaction pathways. For example, aminoacetophenone derivatives, which are structurally similar, have been used to synthesize analogs of flavones, coumarins, azocanes, and aurones. nih.gov

Photocatalysis and Radical Reactions: The ketone moiety can participate in photochemical reactions. Visible-light-promoted radical cascade cyclizations have been developed for related substrates to construct complex heterocyclic systems without the need for transition-metal catalysts, offering a green synthetic alternative. beilstein-journals.orgmdpi.com

Metal-Catalyzed Cross-Coupling and C-H Activation: The aromatic rings and the α-methylene position can be functionalized through modern transition-metal-catalyzed reactions. For example, palladium-catalyzed C-H arylation can be used to build polycyclic aromatic hydrocarbons and heterocyclic fluoranthene (B47539) analogues from similar precursors. beilstein-journals.org This allows for the rapid construction of molecular complexity from a simple starting material.

One-Pot Multicomponent Approaches: The development of one-pot reactions that combine several synthetic steps without isolating intermediates is a major goal in modern synthesis. This compound is a suitable candidate for multicomponent reactions that generate highly functionalized furan (B31954) or pyridine derivatives in a single step. tubitak.gov.tr

These advanced methodologies enable the rapid assembly of complex and diverse molecular libraries from this compound, facilitating discoveries in medicinal chemistry and materials science.

Emerging Research Directions and Future Challenges in the Chemistry of 1 2,4 Dimethoxyphenyl 2 Phenylethanone

Development of Enantioselective and Diastereoselective Synthetic Routes

The creation of chiral centers with high enantiomeric and diastereomeric purity is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. faa.gov For 1-(2,4-dimethoxyphenyl)-2-phenylethanone, which possesses a prochiral center at the α-position to the carbonyl group, the development of stereoselective synthetic routes is a significant area of research.

Current research in the broader field of α-aryl ketones provides a roadmap for achieving such selectivity. Asymmetric arylation of ketone enolates stands out as a promising strategy. For instance, rhodium-diene catalyzed asymmetric arylation of cyclopent-4-ene-1,3-diones has been shown to produce α-aryl ketones in high yields and with excellent enantioselectivities, often exceeding 98% ee. researchgate.net A key advantage of this method is the use of base-free conditions, which circumvents the issue of racemization often observed in α-aryl ketones under basic conditions. researchgate.net

Another approach involves the palladium-catalyzed decarboxylative protonation of α-aryl-β-keto allyl esters, which has been successfully applied to the asymmetric synthesis of tertiary α-aryl cyclopentanones and cyclohexanones with enantioselectivities up to 92% ee. capes.gov.br This method's adaptability allows for the introduction of various aryl groups, including sterically hindered ones, which often lead to higher enantioselectivity. capes.gov.br

Furthermore, organocatalysis presents a powerful tool for the enantioselective α-functionalization of ketones. Chiral primary amines and phosphoric acids have been employed as catalysts for the asymmetric α-alkylation of ketones, demonstrating high enantioselectivities for cyclic ketones. researchgate.net While the application to acyclic ketones like this compound is less explored, these methodologies offer a promising avenue for future investigation. researchgate.net The development of chiral auxiliaries, such as those derived from quinazolinone, also provides a pathway to α-alkylated carbonyl compounds, which can be separated into diastereomers. faa.gov

A significant challenge remains in the direct, highly enantioselective and diastereoselective synthesis of acyclic α-aryl ketones like this compound. Future research will likely focus on the design of novel chiral ligands and catalysts that can effectively control the stereochemistry of the α-arylation or alkylation step for this specific substrate.

Sustainable and Environmentally Benign Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.netthepharmajournal.com For the synthesis of this compound, several emerging strategies align with these principles.

One promising green alternative to traditional Friedel-Crafts acylation, which often relies on stoichiometric amounts of hazardous Lewis acids like AlCl₃, is the photo-Friedel-Crafts acylation. researchgate.net This method utilizes solar energy to induce the acylation of quinones with aldehydes, offering an environmentally friendly pathway to diaryl ketones. researchgate.net The application of this methodology to the synthesis of oxygen-substituted diaryl ketones has been demonstrated, suggesting its potential for the synthesis of this compound. researchgate.net

The use of alternative, greener solvents is another key aspect of sustainable synthesis. chemistryjournals.net Exploring reaction conditions in water, ionic liquids, or supercritical fluids could significantly reduce the environmental impact of the synthesis of deoxybenzoins. Biocatalysis, employing enzymes to carry out reactions under mild conditions, also presents a highly attractive green approach. chemistryjournals.net While not yet specifically reported for this compound, the development of enzymatic routes for its synthesis is a compelling future direction.

Furthermore, light-driven, transition-metal-free decarbonylation of diaryl ketones has been shown to be an efficient method for C-C bond cleavage under mild conditions. nih.gov While this is a degradative process, the underlying principles of using light as a clean reagent could inspire novel synthetic strategies.

The main challenge in this area is to develop green synthetic routes that are not only environmentally friendly but also economically viable and scalable. Future research will need to focus on catalyst development, process optimization, and the use of renewable feedstocks to make the synthesis of this compound and related compounds truly sustainable. nih.gov

Integration with Continuous Flow and Automated Synthesis Technologies

Continuous flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering advantages in terms of safety, efficiency, scalability, and process control. wikipedia.orgnih.govflinders.edu.au The synthesis of ketones and their derivatives is an area where these technologies have already demonstrated significant potential.

Flow chemistry has been successfully applied to the synthesis of α-halo ketones, which are important building blocks for pharmaceuticals. acs.org These multi-step flow processes allow for the safe handling of hazardous reagents like diazomethane (B1218177) and can be run continuously to produce significant quantities of product. acs.org Similarly, the α-alkylation of ketones has been demonstrated in a continuous flow system, leading to excellent yields, reduced reaction times, and the avoidance of cryogenic temperatures. rsc.org The generation of organosodium compounds in flow and their subsequent reaction with Weinreb amides provides a powerful method for the synthesis of alkyl-aryl ketones. acs.org

These examples highlight the feasibility of adapting the synthesis of this compound to a continuous flow process. A flow-based approach could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to improved yields and selectivity. It would also allow for the safe use of reactive intermediates and facilitate in-line purification and analysis. flinders.edu.au

Automated synthesis platforms, which combine robotics with chemical reactors, can further enhance the efficiency of synthesizing and screening libraries of compounds. wikipedia.orgnih.gov By automating the synthesis of derivatives of this compound, researchers could rapidly explore structure-activity relationships for various applications. chemrxiv.org

The primary challenges in integrating these technologies are the initial investment in specialized equipment and the need for significant process development and optimization. However, the long-term benefits of improved efficiency, safety, and reproducibility make this a crucial area for future research.

Exploration of its Role in Advanced Materials Science

Deoxybenzoin (B349326) and its derivatives are emerging as valuable building blocks for the creation of advanced materials with unique properties. A particularly promising application lies in the development of flame-retardant polymers. Deoxybenzoin-containing polymers have been shown to exhibit exceptionally low heat release capacities and high char residues, making them inherently flame retardant without the need for halogenated additives. faa.govfaa.gov

The mechanism of this flame retardancy is believed to involve the formation of a protective char layer upon combustion. The synthesis of hyperbranched deoxybenzoin polyesters has been reported, resulting in highly soluble polymers with excellent thermal properties. faa.gov Furthermore, alkyne-substituted deoxybenzoins have been used as precursors in azide-alkyne cycloaddition "click" chemistry to create triazole-rich polymers with enhanced solubility and processability, as well as low flammability. acs.orgfigshare.com

Given these findings, this compound represents a promising candidate for incorporation into novel flame-retardant materials. The dimethoxyphenyl and phenyl substituents could be further functionalized to tune the properties of the resulting polymers. For example, the introduction of reactive groups could allow for cross-linking to form robust polymer networks. researchgate.net

Another potential application in materials science is in the area of photophysics. The photophysical properties of organic molecules are highly dependent on their structure. researchgate.netucf.eduresearchgate.netrsc.org While the specific photophysical properties of this compound have not been extensively studied, related aromatic ketones and diaryl compounds are known to exhibit interesting fluorescence and nonlinear optical properties. Future research could explore the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), sensors, or two-photon absorption materials.

The main challenge in this area is to establish clear structure-property relationships that will guide the design of new deoxybenzoin-based materials with tailored functionalities. This will require a multidisciplinary approach combining synthetic chemistry, polymer science, and materials characterization.

Computational Design and Discovery of Novel Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.govrsc.orgnih.gov In the context of this compound and related deoxybenzoins, computational studies are being used to elucidate structure-property relationships and to design new chemical transformations.

DFT calculations have been employed to study the antioxidant activity of polyphenolic deoxybenzoins. researchgate.netcapes.gov.br These studies have investigated the mechanisms of hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET), providing insights into how the molecular structure influences antioxidant efficacy. researchgate.netcapes.gov.br The calculations of bond dissociation enthalpies, ionization potentials, and spin density distributions help to predict the most favorable antioxidant pathways in different environments. researchgate.netcapes.gov.br

Computational methods are also valuable for designing and understanding synthetic reactions. For instance, DFT can be used to model transition states and reaction pathways, helping to predict the stereochemical outcome of enantioselective reactions. This information can guide the design of new chiral catalysts and reaction conditions for the synthesis of enantiomerically pure this compound.

Furthermore, computational screening can be used to predict the properties of novel deoxybenzoin derivatives before they are synthesized in the lab. nih.govmdpi.com This in silico approach can accelerate the discovery of new materials with desired characteristics, such as specific photophysical properties or enhanced thermal stability. nih.govmdpi.com For example, by calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to estimate the electronic properties of a molecule. nih.govmdpi.com

A significant challenge in this field is the accuracy of computational models, which can be sensitive to the level of theory and the basis set used. Experimental validation of computational predictions is therefore crucial. The continued development of more accurate and efficient computational methods will undoubtedly play a key role in advancing the chemistry of this compound and its applications.

Q & A

Q. What are the recommended synthetic methods for 1-(2,4-dimethoxyphenyl)-2-phenylethanone in academic research?

A common approach involves Friedel-Crafts acylation, where 2,4-dimethoxybenzene reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization includes controlling temperature (0–5°C for exothermic reactions) and stoichiometry (1:1.2 molar ratio of substrate to acylating agent). Post-reaction workup may involve quenching with ice-cold water, extraction with dichloromethane, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- IR Spectroscopy : Identify key functional groups such as the carbonyl stretch (~1680–1720 cm⁻¹) and methoxy C-O vibrations (~1250–1050 cm⁻¹). Compare with NIST reference data for methoxy-substituted acetophenones .

- NMR : ¹H NMR should resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms the ketone carbon (δ ~200 ppm) and methoxy carbons (δ ~55 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak (M⁺) at m/z 256 (C₁₆H₁₆O₃) and fragment ions from α-cleavage (e.g., loss of methoxy groups) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data across studies?

Discrepancies may arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies include:

- Cross-Validation : Compare data with authenticated standards or databases like NIST Chemistry WebBook .

- High-Resolution Techniques : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular formulas and 2D NMR (e.g., COSY, HSQC) for structural elucidation .

- Sample Purity : Re-crystallize or use HPLC (C18 column, methanol/water mobile phase) to ensure >95% purity before analysis .

Q. What experimental design considerations are critical for studying environmental stability and degradation pathways?

- Laboratory Studies :

- Hydrolysis : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.

- Photolysis : Use UV light (λ = 254–365 nm) in aqueous/organic solvents to assess photodegradation products .

- Field Studies :

- Soil Microcosms : Analyze bioavailability and microbial degradation using GC-MS or isotope tracing (e.g., ¹³C-labeled analogs) .

Q. How should researchers analyze thermal decomposition products under varying conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for aryl ketones).

- Pyrolysis-GC/MS : Identify volatile decomposition products (e.g., methoxybenzene derivatives, CO, and phenolic compounds) under inert/oxidizing atmospheres .

- Hazard Assessment : Quantify toxic gases (e.g., CO, NOₓ) using FTIR gas analysis during controlled combustion studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.